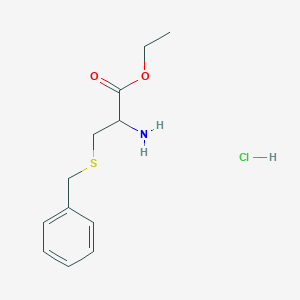

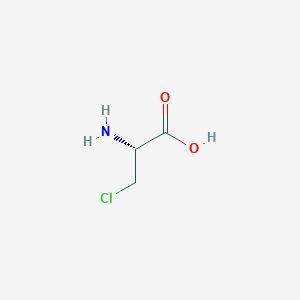

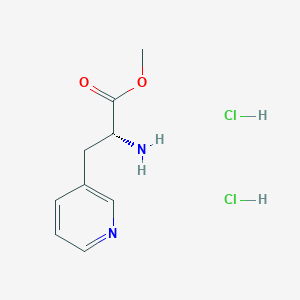

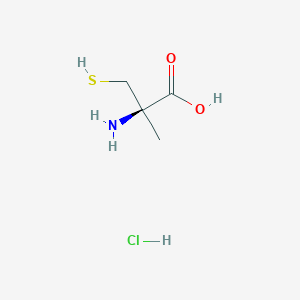

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

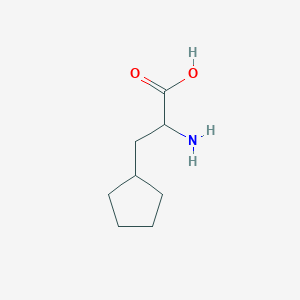

“®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride” is an amino acid derivative with a thiol (mercapto) group and a chiral center, indicated by the “®” notation. The “hydrochloride” indicates it’s a salt form, likely making it more soluble in water .

Synthesis Analysis

The synthesis of such a compound would likely involve methods used in peptide or amino acid synthesis. This could involve protecting group strategies and various coupling reactions .Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by its functional groups. As an amino acid derivative and a salt, it would likely be polar and soluble in water .Wissenschaftliche Forschungsanwendungen

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for separating polar, weakly acidic, or basic samples, including those containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride. HILIC's compatibility with mass spectrometry due to its use of highly organic mobile phases enhances ionization and makes it suitable for the analysis of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The technique's selectivity is complementary to reversed-phase and other modes, making it ideal for two-dimensional applications in scientific research (Jandera, 2011).

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins. This method is applicable across various disciplines, including agricultural, biomedical, and nutritional sciences, providing a universal approach for analyzing compounds containing (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (Friedman, 2004).

Synthesis and Biological Activity of Thiochromones

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which can be derived from or related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, are significant for understanding the chemical reactivity and biological activity of these compounds. This research integrates data on methods of synthesis and chemical transformations, providing insights into their potential biological activities (Sosnovskikh, 2018).

Benzothiazole Derivatives in Pharmacology

Modern approaches to the synthesis and transformations of benzothiazole derivatives, including those involving (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, highlight the importance of these compounds in pharmacology. Newly developed synthesis methods and their biological activities underline the significance of these derivatives in developing new drugs and materials (Zhilitskaya et al., 2021).

Metabolomics Using HILIC-MS

HILIC-MS/MS has become an attractive complementary approach to reverse-phase liquid chromatography in metabolomic studies. Its unique capability to measure more-polar biomolecules, including those related to (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, enhances the comprehensiveness of metabolite detection, contributing significantly to the understanding of metabolic pathways and mechanisms (Tang et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586594 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride | |

CAS RN |

148766-37-4 |

Source

|

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.